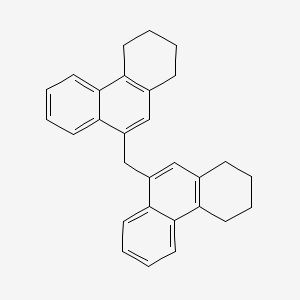
2,6-Dithio-8-methyltheophylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dithio-8-methyltheophylline is a chemical compound with the molecular formula C8H10N4S3. It is a derivative of theophylline, a well-known methylxanthine drug used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The unique structure of this compound, which includes sulfur atoms, distinguishes it from other theophylline derivatives .
准备方法
The synthesis of 2,6-Dithio-8-methyltheophylline typically involves the introduction of sulfur atoms into the theophylline structure. One common method is the reaction of theophylline with sulfur-containing reagents under controlled conditions. For example, the reaction of theophylline with thiourea in the presence of a base can yield this compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
2,6-Dithio-8-methyltheophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The sulfur atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,6-Dithio-8-methyltheophylline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other sulfur-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules in ways that other theophylline derivatives cannot, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in respiratory diseases and as an anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity and catalytic activity
作用机制
The mechanism of action of 2,6-Dithio-8-methyltheophylline involves its interaction with various molecular targets. Like theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP in cells. This results in the relaxation of smooth muscle, particularly in the respiratory tract, and anti-inflammatory effects. The sulfur atoms in the compound may also contribute to its unique biological activities by interacting with specific proteins and enzymes .
相似化合物的比较
2,6-Dithio-8-methyltheophylline can be compared to other theophylline derivatives and sulfur-containing compounds:
Theophylline: The parent compound, used primarily for its bronchodilator effects.
Theobromine: Another methylxanthine with similar pharmacological properties but different potency and side effects.
Caffeine: A widely known stimulant with similar mechanisms of action but different therapeutic uses.
Sulfur-containing analogs: Compounds like 2-thio-1,3,2-dithiaphospholane, which have similar sulfur atoms in their structure and are used in various biochemical applications
属性
CAS 编号 |
6466-20-2 |
|---|---|
分子式 |
C8H10N4S3 |
分子量 |
258.4 g/mol |
IUPAC 名称 |
1,3-dimethyl-8-methylsulfanyl-7H-purine-2,6-dithione |
InChI |
InChI=1S/C8H10N4S3/c1-11-5-4(9-7(10-5)15-3)6(13)12(2)8(11)14/h1-3H3,(H,9,10) |
InChI 键 |
OSNIQHVTMKAFJZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=S)N(C1=S)C)NC(=N2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]](/img/structure/B14736834.png)
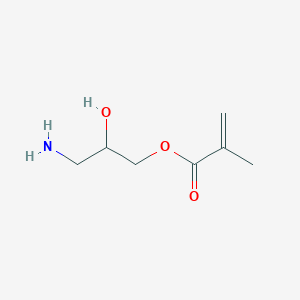
![1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol](/img/structure/B14736852.png)
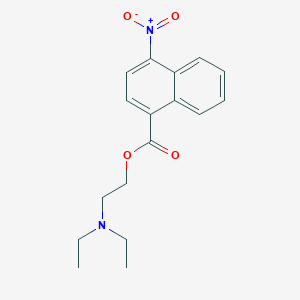
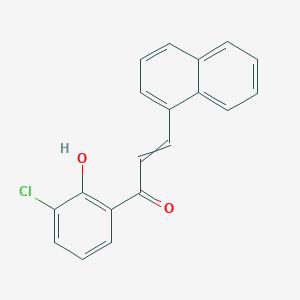

![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)

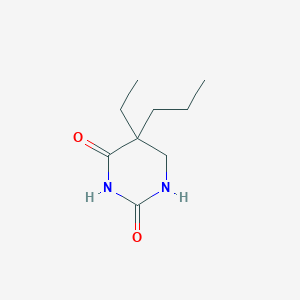

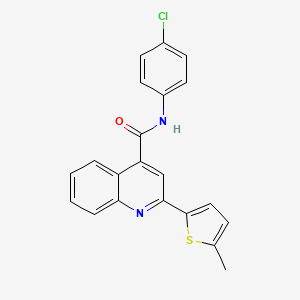
![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)
